

4-Bromo-2-nitrophenol molecular structure

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Compound of Interest

Compound Name: **4-Bromo-2-nitrophenol**

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An In-depth Technical Guide to **4-Bromo-2-nitrophenol**: Molecular Structure, Properties, Synthesis, and Applications

Introduction

4-Bromo-2-nitrophenol is an organic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.^[1] Its molecular structure is characterized by a phenol ring substituted with a bromine atom at the para position (position 4) and a nitro group at the ortho position (position 2) relative to the hydroxyl group.^[2] This strategic arrangement of three distinct functional groups—hydroxyl, nitro, and bromo—imparts a versatile reactivity profile, making it a valuable building block for the pharmaceutical, agrochemical, and dye industries.^{[1][2][3]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of **4-Bromo-2-nitrophenol** for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of **4-Bromo-2-nitrophenol** features a benzene ring with three substituents. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating hydroxyl group, influences the compound's chemical behavior and physical properties. It typically appears as a yellow to brown crystalline solid.^[2]

Table 1: Physicochemical Properties of **4-Bromo-2-nitrophenol**

Property	Value	Reference
CAS Number	7693-52-9	[4] [5]
Molecular Formula	C ₆ H ₄ BrNO ₃	[2] [4] [6]
Molecular Weight	218.01 g/mol	[2] [4] [6]
Appearance	Light yellow to orange powder or crystals	[2] [3] [7]
Melting Point	90-94 °C	[1] [3] [5] [7]
Boiling Point	259.4 ± 20.0 °C (Predicted)	[3] [7]
Solubility	Slightly soluble in cold water; Soluble in alcohol, benzene, chloroform, and ether. [7]	[7]
pKa	6.28 ± 0.14 (Predicted)	[1] [3]
InChI Key	CUTFAPGINUFNQM-UHFFFAOYSA-N	[2] [5]
SMILES	O=N(=O)c1cc(Br)ccc1O	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-Bromo-2-nitrophenol**. The following data are characteristic of its molecular structure.

Table 2: Spectroscopic Data for **4-Bromo-2-nitrophenol**

Technique	Description	Observed/Expected Values
¹ H NMR	The proton NMR spectrum in CDCl ₃ would show distinct signals for the aromatic protons.	Expected signals in the aromatic region (δ 7.0-8.5 ppm). The exact shifts and coupling patterns depend on the electronic environment created by the three different substituents.
¹³ C NMR	The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.	Six distinct signals are expected for the aromatic carbons. ^[4]
Infrared (IR) Spectroscopy	IR spectroscopy identifies the key functional groups present in the molecule.	- O-H stretch (phenolic): ~3200-3600 cm ⁻¹ (broad)- Aromatic C-H stretch: ~3000-3100 cm ⁻¹ - Asymmetric NO ₂ stretch: ~1520-1560 cm ⁻¹ - Symmetric NO ₂ stretch: ~1340-1380 cm ⁻¹ - C-Br stretch: ~500-600 cm ⁻¹
Mass Spectrometry (MS)	Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.	Molecular ion peak (M ⁺) expected at m/z \approx 217 and 219 in a ~1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹ Br and ⁸¹ Br isotopes).

Note: Specific spectral data can be found in databases such as SpectraBase.^{[4][8][9]}

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of **4-Bromo-2-nitrophenol** is the nitration of 4-bromophenol.^{[1][10]}

Experimental Protocol: Synthesis via Nitration of 4-Bromophenol

This protocol describes a continuous flow synthesis method, which offers excellent control over reaction conditions.[1][3]

Materials:

- 4-Bromophenol
- Nitric acid (7-8 M concentration)
- Dichloroethane (solvent)
- Continuous flow reactor system with two pumps
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare Solutions:
 - Prepare a solution of nitric acid with a concentration of 7-8 M.[1][3]
 - Dissolve 4-bromophenol in dichloroethane to achieve a substrate concentration of 1.8-2.2 M.[1]
- Set up the Reactor:
 - Set up the continuous flow reactor.
 - Control the internal temperature to 55-75°C and the pressure to 0.35-0.45 MPa.[1][3]
- Initiate Reaction:

- Inject the 4-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.[1][3]
- Reaction and Collection:
 - Allow the reaction to proceed with a residence time of 20-30 minutes within the reactor.[1][3]
 - Collect the output from the reactor. The product, **4-Bromo-2-nitrophenol**, will be in the organic phase.[3]
- Work-up and Purification:
 - Separate the organic phase from the aqueous phase using a separatory funnel.
 - Wash the organic phase with water and then with a saturated brine solution.
 - Dry the organic phase over anhydrous sodium sulfate.
 - Remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.
 - The product can be further purified by recrystallization if necessary.

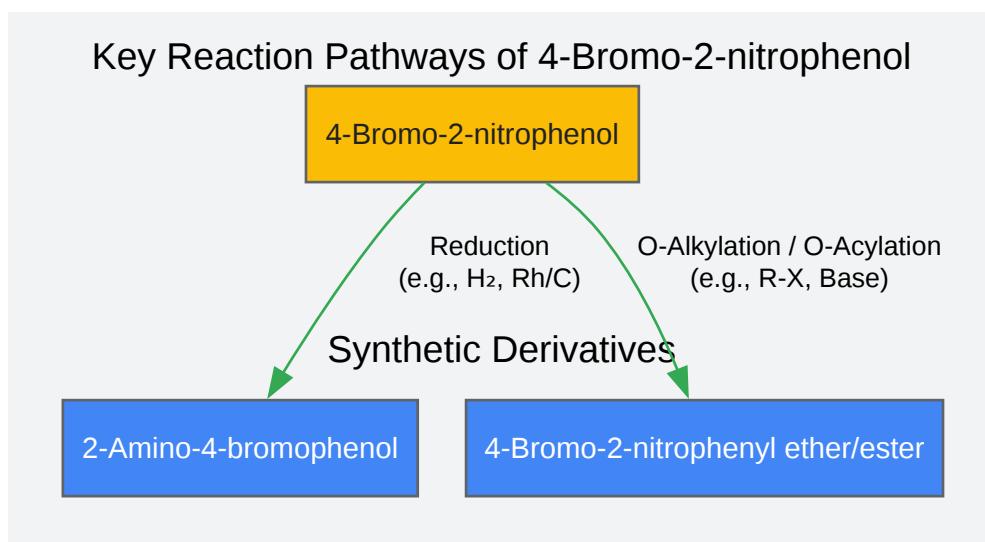
Chemical Reactivity and Applications

The utility of **4-Bromo-2-nitrophenol** as a synthetic intermediate stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.[3]

- Nitro Group Reduction: The nitro group is readily reduced to an amino group (NH_2) to form 2-amino-4-bromophenol. This transformation is a key step for introducing a nucleophilic amine, which can be used for amide bond formation, diazotization reactions, or as a precursor for synthesizing heterocyclic compounds like Btk inhibitors for treating immune diseases.[1][3]
- Phenolic Hydroxyl Group Modification: The acidic proton of the hydroxyl group can be easily removed to form a phenoxide. This potent nucleophile can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce various functionalities.[3]

- Bromine Atom Displacement: The bromine atom can be substituted via nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by the other electron-withdrawing groups.

These selective transformations make **4-Bromo-2-nitrophenol** an essential precursor for derivatives with biological activity, including peptidase inhibitors for diabetes treatment and fluorine-containing pesticides.[\[1\]](#)



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Caption: Key reaction pathways for **4-Bromo-2-nitrophenol**.

Experimental Protocol: Reduction of the Nitro Group

This protocol details the reduction of **4-Bromo-2-nitrophenol** to 2-amino-4-bromophenol.[\[3\]](#)

Materials:

- **4-Bromo-2-nitrophenol** (e.g., 50.7 g, 233 mmol)
- Tetrahydrofuran (THF), 500 mL
- 5% Rhodium on Carbon (Rh/C) catalyst, 5.00 g
- Hydrogen gas supply

- Reaction vessel suitable for hydrogenation
- Filtration apparatus (e.g., Büchner funnel with Celite®)
- Rotary evaporator

Procedure:

- Vessel Charging: To a suitable reaction vessel, add **4-Bromo-2-nitrophenol** (50.7 g) and THF (500 mL).[\[3\]](#)
- Catalyst Addition: Carefully add the 5% Rh/C catalyst (5.00 g) to the solution under an inert atmosphere if possible.[\[3\]](#)
- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional THF.
- Concentration: Combine the filtrate and washings. Remove the solvent (THF) under reduced pressure using a rotary evaporator to yield 2-amino-4-bromophenol.

Safety and Handling

4-Bromo-2-nitrophenol is a hazardous chemical and must be handled with appropriate safety precautions.[\[7\]](#) It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[\[4\]](#)[\[7\]](#)[\[11\]](#)

Table 3: Hazard and Safety Information for **4-Bromo-2-nitrophenol**

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	Acute Tox. 4 (Oral, Inhalation) [4][5]	Harmful if swallowed or inhaled.[4][7] Avoid breathing dust. Use only in well-ventilated areas.[11][12]
Skin Irritation	Skin Irrit. 2[4][11]	Causes skin irritation.[4] Wear suitable protective gloves and clothing.[7][11]
Eye Irritation	Eye Irrit. 2[4][11]	Causes serious eye irritation.[4][11] Wear eye/face protection.[7][11]
Respiratory Irritation	STOT SE 3[5][11]	May cause respiratory irritation.[11]
Handling	-	Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]
Storage	-	Store in a cool, dry, well-ventilated place.[11] Keep container tightly closed. Store locked up.[11]
Disposal	-	Dispose of contents/container to an approved waste disposal plant.[11]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[11][12][13]

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